molecular formula C24H21N3O6 B11605452 (3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No.: B11605452
M. Wt: 447.4 g/mol
InChI Key: NFXUOYIOFGEQNP-UYRXBGFRSA-N
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Description

2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a unique structure combining indole, diazinane, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID typically involves multi-step organic reactionsThe final step involves the attachment of the acetic acid group under controlled conditions to ensure the integrity of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5Z)-1-(2-METHOXYETHYL)-2,4,6-TRIOXO-3-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is unique due to its combination of indole, diazinane, and acetic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[3-[(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyl-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C24H21N3O6/c1-33-12-11-26-22(30)19(23(31)27(24(26)32)17-7-3-2-4-8-17)13-16-14-25(15-21(28)29)20-10-6-5-9-18(16)20/h2-10,13-14H,11-12,15H2,1H3,(H,28,29)/b19-13-

InChI Key

NFXUOYIOFGEQNP-UYRXBGFRSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)O)/C(=O)N(C1=O)C4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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